(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one”, there are general methods for synthesizing similar compounds. For instance, an efficient and highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ol via stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in various environments. Unfortunately, specific information on the physical and chemical properties of “(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one” is not available in the current resources .Scientific Research Applications
1. Stereochemical Control in Synthesis
- Study Summary : Research by (Gnägi et al., 2020) focused on the stereoselectivity of triflate mediated intramolecular Schmidt reactions involving octahydro-1H-pyrrolo[1,2-a]azepine. They discovered that chiral alcohols convert to azabicyclic derivatives with minimal racemization, and the initial asymmetric alcohol center controls the diastereoselectivity, leading to one of four possible diastereoisomers.
2. Alkaloid Synthesis and Applications
- Study Summary : (Gnägi et al., 2020) and (Gnägi et al., 2021) also explored the synthesis of octahydro-1H-pyrrolo[1,2-a]azepine. Their work contributes to the understanding of how this compound forms the structural skeleton of various alkaloids, such as Stemona alkaloids, and can be used in the synthesis of specific alkaloids found in ant venom.
3. Antitumor Activity
- Study Summary : A study by (Jaiash et al., 2016) synthesized a derivative of pyrrolo[1,2-a]azepine and evaluated its potential as an antitumor agent. They found that certain compounds exhibited potent and selective activity against various cancer cell lines, highlighting the therapeutic potential of these derivatives.
4. Chemokine Receptor Antagonism
- Study Summary : Research by (Wang et al., 2017) involved synthesizing octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as antagonists of the C-C chemokine receptor type 5 (CCR5). These compounds demonstrated anti-HIV-1 activities, suggesting a role in antiviral therapy.
5. Synthesis of Heterocyclic Compounds
- Study Summary : (Porashar et al., 2022) focused on synthesizing tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines. This methodology can be used for the synthesis of hexahydropyrrolo[3,2-c]quinolinone derivatives, which are found in biologically active molecules.
6. Novel Azepine Synthesis
- Study Summary : (Jones & Radley, 1982) described the synthesis of 5H-pyrrolo[1,2-a]azepine and 7H-pyrrolo[1,2-a]azepin-7-one, offering new pathways for creating these compounds.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3aS,8aS)-2,3,3a,4,6,7,8,8a-octahydro-1H-pyrrolo[3,2-b]azepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-6-7(10-8)4-5-9-6/h6-7,9H,1-5H2,(H,10,11)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRHITQPUMDVLY-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCN2)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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